molecular formula C10H11FO4 B6287630 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde CAS No. 2586127-22-0

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde

Cat. No.: B6287630
CAS No.: 2586127-22-0
M. Wt: 214.19 g/mol
InChI Key: QHCLOVRTFZLUQW-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO4. This compound features a benzene ring substituted with a fluorine atom, a methoxy group, and a methoxymethoxy group, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 2-fluoro-4-methoxybenzaldehyde.

    Methoxymethylation: The introduction of the methoxymethoxy group is achieved through a methoxymethylation reaction. This involves reacting the starting material with methoxymethyl chloride (MOM-Cl) in the presence of a base, such as sodium hydride (NaH), to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles (amines, thiols), catalysts (Pd/C), solvents (THF, DMF)

Major Products

    Oxidation: 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid

    Reduction: 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(methoxymethoxy)benzaldehyde
  • 4-Fluoro-2-methoxyphenol
  • 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

Uniqueness

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring. The combination of a fluorine atom, methoxy group, and methoxymethoxy group imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-13-6-15-10-8(14-2)4-3-7(5-12)9(10)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCLOVRTFZLUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1F)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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